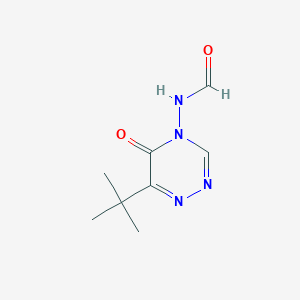
Stannane, 1,4-phenylenebis[triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, 1,4-phenylenebis[triphenyl-] is an organotin compound characterized by the presence of tin atoms bonded to a phenylene group and triphenyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, 1,4-phenylenebis[triphenyl-] typically involves the reaction of 1,4-dibromobenzene with triphenyltin chloride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by triphenyltin groups. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Stannane, 1,4-phenylenebis[triphenyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, 1,4-phenylenebis[triphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted phenylene derivatives.
Applications De Recherche Scientifique
Stannane, 1,4-phenylenebis[triphenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for bioactive organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which Stannane, 1,4-phenylenebis[triphenyl-] exerts its effects involves the interaction of the tin atoms with various molecular targets. In the Stille coupling reaction, the compound acts as a source of tin, facilitating the transfer of organic groups to form new carbon-carbon bonds. The molecular pathways involved include oxidative addition, transmetallation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (Tin hydride): A simpler organotin compound with a tetrahedral structure.
1,4-Phenylenebis[tributylstannane]: Similar in structure but with tributyl groups instead of triphenyl groups.
Uniqueness
Stannane, 1,4-phenylenebis[triphenyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other organotin compounds. Its use in the Stille coupling reaction highlights its importance in synthetic organic chemistry.
Propriétés
Numéro CAS |
96872-40-1 |
|---|---|
Formule moléculaire |
C42H34Sn2 |
Poids moléculaire |
776.1 g/mol |
Nom IUPAC |
triphenyl-(4-triphenylstannylphenyl)stannane |
InChI |
InChI=1S/6C6H5.C6H4.2Sn/c7*1-2-4-6-5-3-1;;/h6*1-5H;1-2,5-6H;; |
Clé InChI |
XBMGBASAOWYYCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
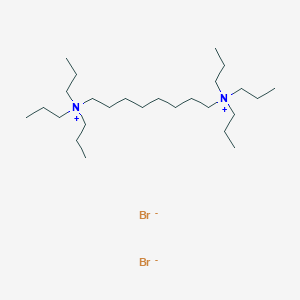


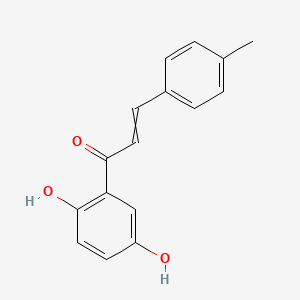

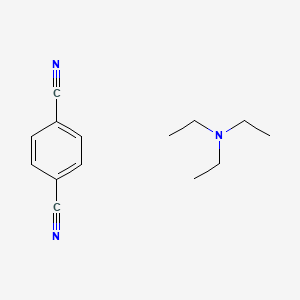
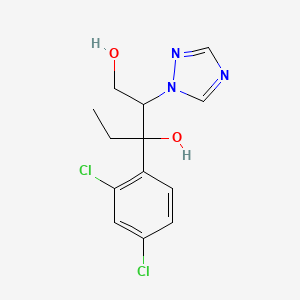

![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
